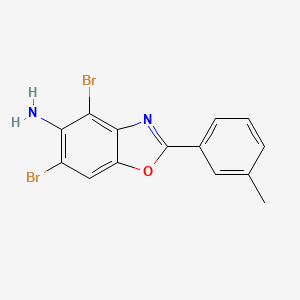

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of two bromine atoms at positions 4 and 6, a 3-methylphenyl group at position 2, and an amine group at position 5 on the benzoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials

Bromination: The starting material, 2-(3-methylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Amination: The dibrominated intermediate is then treated with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at position 5. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can lead to the formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is in the development of anticancer agents. Studies have indicated that derivatives of benzoxazole exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds related to this structure have shown activity against programmed cell death protein 1 (PD-1) and PD-L1 interactions, which are crucial in cancer immunotherapy .

Case Study : A study published in ResearchGate demonstrated the synthesis of benzoxazole derivatives that effectively inhibited PD-1/PD-L1 interactions, showcasing the potential of this compound as a key intermediate in creating novel anticancer drugs .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of benzoxazole derivatives. The compound has been tested for efficacy against various bacterial strains, indicating its potential use as an antibacterial agent .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be exploited in the development of organic light-emitting diodes (OLEDs) and sensors.

Case Study : Research conducted on similar benzoxazole derivatives has shown their utility as fluorescent probes in biological imaging due to their tunable emission properties .

Synthesis and Scalability

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and conventional heating techniques. Recent advancements focus on developing scalable processes that enhance yield while minimizing environmental impact.

Research Findings : A recent publication discussed an innovative in-water scalable process for synthesizing related benzoxazole compounds, emphasizing efficiency and sustainability . This approach could be adapted for producing larger quantities of this compound for research and commercial purposes.

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazole: Lacks the amine group at position 5.

2-(3-methylphenyl)-1,3-benzoxazol-5-amine: Lacks the bromine atoms at positions 4 and 6.

4,6-Dibromo-1,3-benzoxazol-5-amine: Lacks the 3-methylphenyl group at position 2.

Uniqueness

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the combination of bromine atoms, a 3-methylphenyl group, and an amine group within the benzoxazole framework. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various research and industrial applications.

Biologische Aktivität

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, characterized by its unique structure which includes two bromine atoms and a 3-methylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C14H10Br2N2O

- Molecular Weight : 382.05 g/mol

- CAS Number : 637302-95-5

Synthesis

The synthesis of this compound typically involves bromination of a precursor benzoxazole compound. Common methods include the use of bromine or N-bromosuccinimide (NBS) under specific conditions, often in organic solvents like dichloromethane or chloroform .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives possess selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl substituents significantly affect the biological activity of these compounds.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Active against B. subtilis | 50 |

| Compound 2 | Active against C. albicans | 30 |

| Compound 3 | Inactive | N/A |

Anticancer Activity

Benzoxazole derivatives have shown promise as anticancer agents. A large-scale study indicated that several compounds exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . Notably, the selectivity of these compounds towards cancer cells over normal cells suggests potential for therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine atoms and the benzoxazole ring enhance binding affinity to enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition of critical pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial properties of various benzoxazole derivatives, it was found that those with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups . This highlights the importance of functional group positioning in enhancing biological efficacy.

- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that certain derivatives had a significantly lower toxicity profile towards normal cells compared to cancer cells, indicating their potential as selective anticancer agents .

Eigenschaften

IUPAC Name |

4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2O/c1-7-3-2-4-8(5-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHQIFAMIVBZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.